molecular formula C13H21NO2S B225439 N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide

N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B225439
M. Wt: 255.38 g/mol
InChI Key: MKTFWLDLGLOZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TBS, is a sulfonamide compound that has been widely used in scientific research. TBS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is a versatile reagent that has been used in a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of TBS is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. It is also thought to stabilize intermediates in reactions by forming hydrogen bonds with nearby functional groups.
Biochemical and Physiological Effects:
TBS has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. It has been shown to be metabolized in rats, with the primary metabolite being tert-butylamine.

Advantages and Limitations for Lab Experiments

One major advantage of TBS is its versatility as a protecting group for amines. It is also relatively easy to synthesize and purify. However, TBS can be difficult to remove from products, and it may require harsh conditions such as strong acids or bases. It is also not compatible with certain functional groups, such as aldehydes and ketones.

Future Directions

Future research on TBS could focus on developing new applications for the compound, such as in the synthesis of new drugs or materials. Additionally, further studies could be conducted on the mechanism of action of TBS, as well as its potential toxicity and environmental impact.
Conclusion:
In conclusion, N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide is a versatile reagent that has been widely used in scientific research. It has a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions. While its mechanism of action and physiological effects are not well understood, TBS has been shown to be relatively non-toxic and easy to synthesize. Further research on TBS could lead to new applications and a better understanding of its properties.

Synthesis Methods

The synthesis of TBS can be achieved through a variety of methods, including the reaction of tert-butylamine with p-toluenesulfonyl chloride, or the reaction of tert-butylamine with p-toluenesulfonyl isocyanate. The latter method is preferred due to its higher yield and lower toxicity. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.

Scientific Research Applications

TBS has been widely used in scientific research as a protecting group for amines. It is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions at other functional groups. TBS has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation of arenes.

properties

Product Name

N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide

Molecular Formula

C13H21NO2S

Molecular Weight

255.38 g/mol

IUPAC Name

N-tert-butyl-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C13H21NO2S/c1-9-7-11(3)12(8-10(9)2)17(15,16)14-13(4,5)6/h7-8,14H,1-6H3

InChI Key

MKTFWLDLGLOZEG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C

Origin of Product

United States

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